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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug Izumerogant (IMU-935)
against current standard-of-care therapies for moderate-to-severe plaque psoriasis. Due to the
deprioritization of lzumerogant's clinical development for psoriasis, this document focuses on
its mechanism of action and available early-phase data, juxtaposed with the established
efficacy and protocols of approved treatments. This analysis aims to offer a valuable resource
for researchers and professionals in the field by contextualizing the therapeutic potential of
targeting the RORyt pathway and highlighting the rigorous efficacy benchmarks for new
psoriasis therapies.

Introduction to Izumerogant and its Novel
Mechanism of Action

Izumerogant is a potent and selective oral inverse agonist of the Retinoic Acid Receptor-
related Orphan Receptor gamma t (RORyt).[1] RORYyt is a master transcription factor that is
crucial for the differentiation and function of Th17 cells, a key driver of the inflammatory
cascade in psoriasis.[1] By acting as an inverse agonist, lzumerogant was designed to
suppress the transcriptional activity of RORyt, thereby inhibiting the production of pro-
inflammatory cytokines such as IL-17A, IL-17F, and IL-22. This mechanism represents a novel
oral approach to psoriasis treatment, contrasting with the injectable biologics that target these
cytokines or their receptors directly.
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However, in October 2022, a pre-planned interim analysis of a Phase 1b trial in patients with
moderate-to-severe psoriasis showed that Izumerogant did not separate from placebo in terms
of Psoriasis Area and Severity Index (PASI) reductions at four weeks.[2] This was attributed to
an unexpectedly high placebo response.[2] Subsequently, in April 2023, Immunic, the
developing company, announced the deprioritization of lzumerogant's development for
psoriasis, citing the "increased complexity of potential further development in this competitive
field" and anticipated research and development costs.[1]

Standard-of-Care for Moderate-to-Severe Psoriasis

The current therapeutic landscape for moderate-to-severe psoriasis is dominated by highly
effective biologic agents and a growing number of oral therapies. These treatments target
various components of the inflammatory pathway that underlies the disease.

Biologic Therapies are typically administered via subcutaneous injection or intravenous infusion
and are categorized by their mechanism of action:

o TNF-a Inhibitors: These were among the first biologics approved for psoriasis and work by
blocking Tumor Necrosis Factor-alpha, a key inflammatory cytokine.

e |L-17 Inhibitors: These agents directly target IL-17A or its receptor, potently inhibiting a
central pathway in psoriasis pathogenesis.

 |L-23 Inhibitors: By targeting the p19 subunit of IL-23, these biologics prevent the
differentiation and activation of Th17 cells.

e |L-12/23 Inhibitors: This class targets the p40 subunit shared by both IL-12 and IL-23.
Oral Therapies offer the convenience of oral administration and include:

o Phosphodiesterase 4 (PDE4) Inhibitors: These agents increase intracellular cyclic AMP
(cAMP) levels, which in turn reduces the production of inflammatory cytokines.

o Tyrosine Kinase 2 (TYK2) Inhibitors: This newer class of oral therapy allosterically inhibits
TYKZ2, a key signaling molecule for IL-23, IL-12, and Type 1 interferons.
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Efficacy Comparison: lzumerogant vs. Standard-of-

Care

Direct efficacy comparisons between lzumerogant and standard-of-care treatments are limited

by the early termination of lzumerogant's development in psoriasis. The available data for

Izumerogant is from a Phase 1b study and is not statistically significant. The following tables

summarize the efficacy of established standard-of-care treatments from pivotal Phase 3 clinical

trials, providing a benchmark for therapeutic performance.

Table 1: Efficacy of Biologic Therapies for Moderate-to-Severe Psoriasis (Week 12/16 Data

from Select Phase 3 Trials)

sPGA 0/1
PASI 75 PASI 90 (Clear/Almost
Drug Class Drug Response Response Clear)
Rate Rate Response
Rate
TNF-a Inhibitors Adalimumab ~71% ~45% ~62%
Etanercept ~49% ~22% ~47%
Infliximab ~80% ~57% ~76%
IL-17 Inhibitors Secukinumab ~82% ~65% ~65%
Ixekizumab ~90% ~71% ~82%
Brodalumab ~85% ~70% ~79%
IL-23 Inhibitors Guselkumab ~85% ~73% ~85%
Risankizumab ~75% ~51% ~88%
Tildrakizumab ~64% ~39% ~59%

Note: Efficacy rates are approximate and can vary between clinical trials. Data is compiled from

various sources and is intended for comparative purposes.
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Table 2: Efficacy of Oral Therapies for Moderate-to-Severe Psoriasis (Week 16 Data from
Select Phase 3 Trials)

sPGA 0/1
PASI 75 PASI 90 (Clear/Almost
Drug Class Drug Response Response Clear)
Rate Rate Response
Rate
PDE4 Inhibitor Apremilast ~33% ~15% ~20%
TYK2 Inhibitor Deucravacitinib ~58% ~35% ~54%

Note: Efficacy rates are approximate and can vary between clinical trials. Data is compiled from
various sources and is intended for comparative purposes.

Experimental Protocols for Psoriasis Clinical Trials

The following outlines a generalized experimental protocol for a Phase 3, randomized, double-
blind, placebo-controlled trial evaluating a new therapeutic agent for moderate-to-severe
plaque psoriasis.

1. Study Obijectives:

e Primary Objective: To evaluate the efficacy of the investigational drug compared to placebo
in achieving a specific clinical endpoint (e.g., PASI 75 or sSPGA 0/1) at a defined time point
(e.g., Week 12 or 16).

» Secondary Objectives: To assess other efficacy measures (e.g., PASI 90, PASI 100), safety
and tolerability, and impact on quality of life.

2. Study Population (Inclusion and Exclusion Criteria):
¢ Key Inclusion Criteria:
o Adults (typically =18 years of age).

o Diagnosis of chronic plaque psoriasis for at least 6 months.
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o Moderate-to-severe disease at baseline, defined by:
» Psoriasis Area and Severity Index (PASI) score > 12.
» Body Surface Area (BSA) involvement = 10%.
» static Physician's Global Assessment (SPGA) score = 3 (on a 5-point scale).

o Candidate for systemic therapy or phototherapy.

o Key Exclusion Criteria:

[e]

Forms of psoriasis other than chronic plaque psoriasis (e.g., pustular, erythrodermic).

o

Current or recent use of other systemic psoriasis therapies or biologics.

[¢]

Active or history of certain infections (e.g., tuberculosis).

[e]

Significant comorbidities that could interfere with the study.
3. Study Design and Treatment:
» Design: Multicenter, randomized, double-blind, placebo-controlled.

o Randomization: Patients are randomly assigned to receive the investigational drug at one or
more dose levels, placebo, or an active comparator.

o Treatment Period: Typically consists of an induction phase (e.g., 12-16 weeks) followed by a
maintenance phase.

» Dosing: The dosing schedule (e.g., weekly, bi-weekly, monthly) is specific to the drug being
studied. For example:

o Secukinumab: Subcutaneous injections at weeks 0, 1, 2, 3, and 4, followed by every 4
weeks.

o Guselkumab: Subcutaneous injections at weeks 0 and 4, followed by every 8 weeks.

o Apremilast: Oral tablets taken twice daily, with an initial 5-day dose titration.
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4. Efficacy and Safety Assessments:
» Efficacy Endpoints:

o Primary: Proportion of patients achieving PASI 75 and/or sPGA of 0 (clear) or 1 (almost
clear) at Week 12 or 16.

o Secondary: Proportion of patients achieving PASI 90, PASI 100, and improvements in
quality of life scores (e.g., Dermatology Life Quality Index - DLQI).

o Safety Monitoring:
o Adverse events are recorded at each study visit.

o Laboratory tests (hematology, chemistry) and vital signs are monitored throughout the
study.

5. Statistical Analysis:
e The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
o Missing data are usually handled using methods like non-responder imputation (NRI).

o Statistical tests are used to compare the proportion of responders between the treatment
and placebo groups.

Signaling Pathways and Experimental Workflows
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Caption: Signaling pathway of lzumerogant in psoriasis.
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Caption: Generalized experimental workflow for psoriasis drug development.
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Conclusion

Izumerogant, as an oral RORyt inverse agonist, represented a promising therapeutic concept
for psoriasis by targeting a key transcription factor in the Th17 pathway. However, its
development for this indication was halted due to a failure to demonstrate a clear efficacy
signal over a high placebo response in an early-phase trial, coupled with the increasingly
competitive landscape of psoriasis treatments. The established high efficacy of biologic agents,
particularly the IL-17 and IL-23 inhibitors, has set a very high bar for new entrants. This guide
underscores the importance of robust and significant clinical trial data for the successful
development of new therapies in this field. For researchers and drug development
professionals, the story of lzumerogant serves as a case study in the challenges of translating
a novel mechanism of action into a clinically effective treatment that can compete with the
current standard-of-care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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